4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine
Description
Properties
IUPAC Name |
4,4,4-trifluoro-1-thiophen-2-ylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NS/c9-8(10,11)5-6(12)4-7-2-1-3-13-7/h1-3,6H,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZTWFLPZOPYFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Scientific Research Applications
4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to specific proteins, altering their function and modulating various biochemical pathways .
Comparison with Similar Compounds
To contextualize the properties and applications of 4,4,4-trifluoro-1-(thiophen-2-yl)butan-2-amine, a comparative analysis with structurally analogous compounds is essential. Key analogs include:
Structural Isomers and Regioisomers
Key Observations :
- The thiophen-2-yl group in the parent compound enhances π-π stacking interactions in ligand-receptor binding compared to the thiophen-3-yl isomer .
- Substitution with a thiophen-2-ylmethyl group increases molecular weight and lipophilicity, influencing pharmacokinetic profiles .
Fluorinated Amines with Aromatic Substituents
Key Observations :
- The tetrahydro-2H-pyran analog introduces an oxygen heteroatom, improving aqueous solubility and enabling applications in glycoscience .
Simplified Analogs (Lacking Thiophene or Trifluoromethyl Groups)
Key Observations :
Biological Activity
4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
The molecular formula of this compound is , with a molecular weight of approximately 201.18 g/mol. The compound features a trifluoromethyl group and a thiophene ring, which contribute to its unique chemical reactivity and biological profile.
Biological Activity Overview
Recent studies have highlighted various biological activities attributed to this compound, including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For instance, a nickel complex of the compound was evaluated for its antimicrobial properties and exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) .
- Antioxidant Properties : The antioxidant potential of this compound was assessed through various assays. It demonstrated a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : In vitro studies indicated that the compound could inhibit pro-inflammatory cytokines, suggesting its potential for treating inflammatory conditions .
The biological activities of this compound are believed to stem from its interaction with specific biological targets:
- DNA Binding : The compound's nickel complex has been shown to bind to DNA, potentially interfering with replication and transcription processes. This interaction could elucidate its anticancer properties .
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways critical for the survival of pathogens. This mechanism is particularly relevant in the context of tropical diseases like malaria and leishmaniasis .
Case Study 1: Antimicrobial Efficacy
A study conducted on the nickel complex derived from this compound reported an IC50 value indicating effective inhibition against MRSA. The study utilized various concentrations and demonstrated that even low doses could significantly reduce bacterial viability.
Case Study 2: Antioxidant Activity
In another investigation focusing on oxidative stress, the compound was tested using DPPH and ABTS assays. Results showed that it effectively reduced oxidative damage in cellular models, highlighting its potential as a therapeutic agent in oxidative stress-related diseases.
Table 1: Summary of Biological Activities
Preparation Methods
Synthesis via Trifluoromethylation
One approach involves the trifluoromethylation of a suitable precursor. This can be achieved through reductive nucleophilic trifluoromethylation reactions, which are commonly used for introducing trifluoromethyl groups into organic molecules.
General Procedure for Trifluoromethylation:
- Starting Materials: Secondary amides or appropriate precursors.
- Reagents: Trifluoromethanesulfonic anhydride (Tf2O), 2-fluoropyridine, and 1,1,3,3-tetramethyldisiloxane [(Me2SiH)2O].
- Conditions: Reaction carried out under an argon atmosphere at 0°C.
Synthesis via Thiophene Derivatives
Another method involves the use of thiophene derivatives as starting materials. This approach requires the formation of a suitable thiophene-based intermediate, which can then be converted into the desired amine.
General Steps for Thiophene-Based Synthesis:
- Starting Materials: Thiophene-2-carboxaldehyde or similar derivatives.
- Reagents: Appropriate trifluoromethylated precursors, reducing agents, and amines.
- Conditions: Typically involves reflux conditions in a solvent like toluene or DMF.
Detailed Synthesis Pathway
Given the complexity of synthesizing this compound, a detailed pathway might involve the following steps:
Introduction of Thiophenyl Group:
- Use a thiophene derivative (e.g., thiophene-2-carboxaldehyde) in a reaction with the trifluoromethylated precursor.
- Employ a suitable catalyst or reagent to facilitate the coupling reaction.
-
- Reduce the carbonyl group of the intermediate to form an alcohol.
- Convert the alcohol into an amine using a reductive amination reaction.
Data and Research Findings
While specific data on the synthesis of this compound is limited, related compounds and methods provide valuable insights. For instance, the use of trifluoromethylation reactions has been extensively studied for introducing trifluoromethyl groups into organic molecules.
Table: Comparison of Synthesis Methods
| Method | Starting Materials | Reagents | Conditions | Yield |
|---|---|---|---|---|
| Trifluoromethylation | Secondary Amides | Tf2O, 2-fluoropyridine, (Me2SiH)2O | Argon, 0°C | Variable |
| Thiophene-Based | Thiophene Derivatives | Trifluoromethylated Precursors, Reducing Agents | Reflux, Toluene/DMF | Variable |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,4,4-Trifluoro-1-(thiophen-2-yl)butan-2-amine?
- Methodological Answer : The compound can be synthesized via reductive amination of its ketone precursor, 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione, using reducing agents like sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation. The diketone precursor (CAS 326-91-0) is well-documented and serves as a starting material for analogous amines . Characterization of intermediates via NMR and mass spectrometry ensures reaction progress.
Q. How should researchers validate the purity and structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/GC for purity assessment (>98% as per industry standards) .
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm the trifluoromethyl and thiophene moieties.
- X-ray crystallography (using SHELX software for refinement) for unambiguous structural determination .
Q. What safety protocols are critical for handling this amine?
- Methodological Answer : Follow hazard codes H300 (fatal if swallowed) and H315 (skin irritation). Store in airtight containers at 0–10°C to prevent degradation. Use inert atmospheres (e.g., nitrogen) during synthesis to avoid oxidation .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in catalytic or biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the electronic effects of the trifluoromethyl group on nucleophilic reactivity. Studies on nickel complexes of structurally related diketones (e.g., 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione) reveal charge distribution patterns critical for metal-ligand interactions . Tools like Gaussian or ORCA are recommended for such analyses.
Q. What strategies resolve contradictions in crystallographic data for this compound?
- Methodological Answer : Employ the SHELX suite (SHELXL/SHELXS) for robust refinement of crystallographic data. For twinned crystals or high thermal motion, use the TWIN/BASF commands in SHELXL. Cross-validate results with spectroscopic data (e.g., IR or Raman) to confirm bond lengths and angles .
Q. How does the trifluoromethyl group influence pharmacokinetic properties in drug design?
- Methodological Answer : The CF3 group enhances metabolic stability by resisting oxidative degradation. In DPP-4 inhibitors (e.g., triazolopiperazine-based β-amino amides), trifluoromethyl groups improve binding affinity to hydrophobic enzyme pockets. Use in vitro CYP450 inhibition assays and logP measurements to quantify these effects .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : For chiral analogs, employ asymmetric hydrogenation with Ru-BINAP catalysts or enzymatic resolution (e.g., transaminases). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Industrial-scale processes may require flow chemistry setups to optimize yield and reduce racemization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
